molecular formula C12H26Cl2N2O2 B13586769 Tert-butyl1-(2-aminoethyl)piperidine-4-carboxylatedihydrochloride

Tert-butyl1-(2-aminoethyl)piperidine-4-carboxylatedihydrochloride

Cat. No.: B13586769
M. Wt: 301.25 g/mol
InChI Key: LCPMCSDQNBHQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The compound is typically found as a white crystalline powder and is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-aminoethyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, aqueous or alcoholic solvents.

Major Products Formed:

    Oxidation: N-oxides of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in complex organic synthesis.

Biology: In biological research, tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its potential as a drug candidate.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: tert-Butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C12H26Cl2N2O2

Molecular Weight

301.25 g/mol

IUPAC Name

tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C12H24N2O2.2ClH/c1-12(2,3)16-11(15)10-4-7-14(8-5-10)9-6-13;;/h10H,4-9,13H2,1-3H3;2*1H

InChI Key

LCPMCSDQNBHQHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.